molecular formula C30H24CuF2O4 B154044 Copper 2-(3-fluoro-4-phenylphenyl)propanoate CAS No. 133214-12-7

Copper 2-(3-fluoro-4-phenylphenyl)propanoate

Cat. No.: B154044
CAS No.: 133214-12-7
M. Wt: 550 g/mol
InChI Key: CVWWJKUZJCMJPB-UHFFFAOYSA-L
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Description

Copper 2-(3-fluoro-4-phenylphenyl)propanoate is a chemical compound with the molecular formula C30H24CuF2O4 and a molecular weight of 550.05 g/mol . This compound is known for its unique structure, which includes a copper ion coordinated with a propanoate ligand that has a 3-fluoro-4-phenylphenyl substituent. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Copper 2-(3-fluoro-4-phenylphenyl)propanoate typically involves the reaction of copper salts with 2-(3-fluoro-4-phenylphenyl)propanoic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the copper complex. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production also includes rigorous quality control measures to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

Copper 2-(3-fluoro-4-phenylphenyl)propanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield copper(II) complexes, while reduction reactions may produce copper(I) complexes. Substitution reactions can result in the formation of new copper complexes with different ligands .

Scientific Research Applications

Copper 2-(3-fluoro-4-phenylphenyl)propanoate has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate electron transfer processes.

    Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.

    Medicine: Research is ongoing to explore the potential therapeutic applications of the compound, particularly in the treatment of diseases involving oxidative stress and metal ion imbalances.

    Industry: This compound is used in the development of advanced materials and coatings due to its unique chemical properties

Mechanism of Action

The mechanism of action of Copper 2-(3-fluoro-4-phenylphenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The copper ion in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. The propanoate ligand and the 3-fluoro-4-phenylphenyl substituent also contribute to the compound’s overall activity by influencing its binding affinity and specificity for target molecules .

Comparison with Similar Compounds

Copper 2-(3-fluoro-4-phenylphenyl)propanoate can be compared with other similar compounds, such as:

    Copper 2-(3-chloro-4-phenylphenyl)propanoate: This compound has a similar structure but with a chlorine substituent instead of a fluorine. It may exhibit different reactivity and biological activity due to the difference in electronegativity between chlorine and fluorine.

    Copper 2-(3-bromo-4-phenylphenyl)propanoate: This compound contains a bromine substituent, which can affect its chemical properties and interactions with biomolecules.

    Copper 2-(3-iodo-4-phenylphenyl)propanoate:

Biological Activity

Copper 2-(3-fluoro-4-phenylphenyl)propanoate is a copper complex that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that illustrate its efficacy and applications.

This compound has the molecular formula C30H24CuF2O4C_{30}H_{24}CuF_2O_4 and a molecular weight of 550.05 g/mol. The synthesis typically involves the reaction of copper salts with 2-(3-fluoro-4-phenylphenyl)propanoic acid in an organic solvent like ethanol or methanol, often under heating conditions to facilitate complex formation. Purification is achieved through recrystallization or chromatography techniques.

The biological activity of this compound is primarily attributed to its copper ion, which can participate in redox reactions, generating reactive oxygen species (ROS). These ROS can modulate various cellular signaling pathways, influencing processes such as apoptosis and oxidative stress responses. The propanoate ligand enhances the compound's binding affinity to biomolecules, further affecting its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has been shown to scavenge free radicals, thus reducing oxidative stress in cells.
  • Anticancer Properties : Studies suggest that it may inhibit the proliferation of cancer cells by inducing apoptosis.
  • Enzyme Interaction : It can interact with various enzymes, potentially modulating their activity and affecting metabolic pathways .

Case Studies and Research Findings

  • Antioxidant Efficacy :
    A study demonstrated that this compound significantly reduced oxidative damage in cellular models, showcasing its potential as a protective agent against oxidative stress-related diseases.
  • Anticancer Activity :
    In vitro studies indicated that this compound could inhibit the growth of several cancer cell lines. For instance, it was observed to induce apoptosis in breast cancer cells through ROS-mediated pathways. This suggests its potential role as a therapeutic agent in oncology .
  • Enzyme Modulation :
    Research highlighted the compound’s ability to modulate enzyme activity involved in metabolic processes. Specifically, it was found to enhance the activity of certain antioxidant enzymes while inhibiting pro-inflammatory enzymes, indicating a dual role in promoting health and combating disease .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar copper complexes:

Compound NameStructureBiological ActivityNotes
Copper 2-(3-chloro-4-phenylphenyl)propanoateSimilar structure with ClModerate antioxidantChlorine substituent alters reactivity
Copper 2-(3-bromo-4-phenylphenyl)propanoateSimilar structure with BrAnticancer propertiesBromine may enhance certain interactions
Copper 2-(3-iodo-4-phenylphenyl)propanoateSimilar structure with IUnder investigationIodine effects on biological activity not fully understood

Properties

IUPAC Name

copper;2-(3-fluoro-4-phenylphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C15H13FO2.Cu/c2*1-10(15(17)18)12-7-8-13(14(16)9-12)11-5-3-2-4-6-11;/h2*2-10H,1H3,(H,17,18);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWWJKUZJCMJPB-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].CC(C1=CC(=C(C=C1)C2=CC=CC=C2)F)C(=O)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H24CuF2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10928004
Record name Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

550.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133214-12-7
Record name Copper flurbiprofen complex
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133214127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Copper(2+) bis[2-(2-fluoro[1,1'-biphenyl]-4-yl)propanoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10928004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name COPPER FLURBIPROFEN COMPLEX
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C23PD13OJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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